N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide
Description
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O7S2/c1-2-15-19-20-17(31-15)21-32(29,30)14-5-3-11(4-6-14)18-16(24)10-7-12(22(25)26)9-13(8-10)23(27)28/h3-9H,2H2,1H3,(H,18,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXGFPWVFMANJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is achieved by reacting 5-ethyl-1,3,4-thiadiazole-2-amine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with 4-aminophenyl-3,5-dinitrobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide has shown effectiveness against various pathogens:
- Antibacterial Activity : Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : The compound also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% .
Anticancer Properties
The compound's ability to disrupt DNA replication processes positions it as a potential anticancer agent. Research has shown that thiadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : The compound interferes with the cell cycle by targeting specific kinases involved in cell division, leading to apoptosis in cancer cells .
Pesticidal Activity
In agricultural research, compounds similar to this compound have been evaluated for their pesticidal properties:
- Insecticidal Activity : Laboratory studies suggest that the compound exhibits insecticidal activity against various agricultural pests. For instance, it has been effective against aphids and beetles at concentrations as low as 50 ppm .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth in vitro, demonstrating its potential as a therapeutic agent.
Case Study 2: Agricultural Field Trials
Field trials were conducted to evaluate the effectiveness of the compound as an insecticide on crops susceptible to aphid infestations. The results showed a significant reduction in pest populations compared to untreated controls, suggesting its viability as a natural pesticide alternative.
Mechanism of Action
The mechanism of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro groups may also play a role in generating reactive intermediates that can disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-fluorobenzamide
- N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
Uniqueness
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide is unique due to the presence of both the thiadiazole ring and the dinitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide is a compound that has garnered attention due to its potential biological activities. This article examines its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 326.395 g/mol
- CAS Number : 1037-51-0
The biological activity of this compound is primarily attributed to the presence of the 1,3,4-thiadiazole moiety. This heterocyclic structure is known to act as a bioisostere of pyrimidine, which plays a crucial role in nucleic acid interactions. The compound's mechanism involves:
- Inhibition of DNA Replication : By disrupting processes related to DNA synthesis, it can inhibit the growth of bacterial and cancer cells.
- Antimicrobial Activity : The sulfamoyl group enhances its interaction with biological targets, leading to significant antimicrobial effects against various pathogens .
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit substantial antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies showed that it could induce apoptosis in cancer cell lines through the modulation of cell cycle checkpoints and activation of caspases .
Case Studies
- Antifungal Activity : A study assessed the antifungal efficacy of thiadiazole derivatives against Candida albicans. The results indicated that these compounds exhibited a dose-dependent inhibition of fungal growth .
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of this compound in animal models. It was found to reduce inflammation markers significantly when administered in therapeutic doses .
Data Table: Summary of Biological Activities
Q & A
Q. Key Challenges :
- Low Yields : Due to steric hindrance from the 3,5-dinitro groups on the benzamide.
- Purification : Requires column chromatography with gradients of ethyl acetate/hexane ().
Optimization : - Temperature Control : Maintain 0–5°C during acyl chloride reactions to minimize side products.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation ().
How do structural modifications (e.g., nitro groups, ethyl substitution) influence the compound’s biological activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
| Substituent | Impact on Activity | Reference |
|---|---|---|
| 3,5-Dinitro (benzamide) | Enhances electron-withdrawing effects, improving binding to bacterial dihydrofolate reductase | |
| 5-Ethyl (thiadiazole) | Increases lipophilicity, enhancing membrane permeability in Gram-negative bacteria | |
| Sulfamoyl linker | Facilitates hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase) |
Q. Contradictions :
- Nitro Groups : While they improve antibacterial activity, they reduce solubility, complicating in vivo studies ().
- Ethyl vs. Methyl : Ethyl substitution shows 20% higher antimicrobial potency compared to methyl analogs ().
What analytical techniques are critical for characterizing this compound’s purity and structure?
Basic Research Focus
Methodology :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiadiazole ring and sulfamoyl linkage (e.g., δ 2.4 ppm for ethyl CH, δ 8.5 ppm for nitro aromatic protons) ().
- Mass Spectrometry (HRMS) : Validates molecular weight (observed m/z 478.0365 vs. calculated 478.0365) ().
- X-ray Crystallography : Resolves intramolecular H-bonds (e.g., C–H···N interactions stabilizing planar conformation) ().
Advanced Tip : Use HPLC with a C18 column (MeCN:HO, 0.1% TFA) to detect trace impurities from nitro group reduction byproducts ().
How does this compound interact with biological targets, and what mechanistic hypotheses exist?
Advanced Research Focus
Proposed Mechanisms :
- Antimicrobial Action : Competitive inhibition of dihydrofolate reductase (DHFR) via sulfamoyl binding to the pterin pocket (IC = 1.2 µM) ().
- Anti-inflammatory Activity : Suppression of COX-2 via π-π stacking between the dinitrobenzamide and Tyr ().
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k = 3.4 × 10 Ms, k = 0.02 s) ().
- Molecular Dynamics Simulations : Predict stable binding to DHFR over 100 ns trajectories (RMSD < 2.0 Å) ().
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Focus
Case Study : Discrepancies in MIC values against S. aureus (2 µg/mL vs. 8 µg/mL):
- Variable Factors :
- Assay Conditions : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 (pH impacts nitro group reduction).
- Compound Purity : Impurities >5% (e.g., des-nitro byproducts) skew results ().
Q. Resolution Strategies :
Standardize Protocols : Follow CLSI guidelines for antimicrobial assays.
QC Metrics : Enforce ≥95% purity via orthogonal methods (HPLC, elemental analysis) ().
What computational tools are recommended for predicting this compound’s reactivity and binding modes?
Advanced Research Focus
Tools and Workflows :
- Docking : AutoDock Vina for preliminary binding poses with DHFR (grid center: x=15.2, y=10.8, z=20.4) ().
- DFT Calculations : Gaussian 16 to optimize geometry (B3LYP/6-31G**) and calculate electrostatic potential maps ().
- ADMET Prediction : SwissADME for bioavailability (LogP = 2.2, TPSA = 129 Ų) ().
Validation : Cross-check with experimental ΔG values from isothermal titration calorimetry (ITC) ().
What are the compound’s stability profiles under various storage conditions?
Basic Research Focus
Stability Data :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous (pH 7.4, 25°C) | Hydrolysis of sulfamoyl group | 48 hours |
| Solid (4°C, dark) | No degradation over 6 months | >180 days |
| DMSO (40°C) | Nitro group reduction to amine | 72 hours |
Recommendations : Store lyophilized at -20°C in amber vials; avoid freeze-thaw cycles ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
